molecular formula C16H20N4O2 B11453623 2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1-(4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453623
M. Wt: 300.36 g/mol
InChI Key: MYFSMCULSBYFMI-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a compound belonging to the class of diazino pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a diazino pyrimidine core with a 4-methylphenyl group and a propan-2-yl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

    Medicine: Its ability to inhibit certain biological pathways makes it a potential therapeutic agent for treating diseases such as cancer.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 1-(4-METHYLPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazino pyrimidines and pyrano pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as PARP-1 inhibitors with potential antitumor activity .

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

1-(4-methylphenyl)-6-propan-2-yl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H20N4O2/c1-10(2)19-8-13-14(17-9-19)20(16(22)18-15(13)21)12-6-4-11(3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,18,21,22)

InChI Key

MYFSMCULSBYFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)C(C)C)C(=O)NC2=O

Origin of Product

United States

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